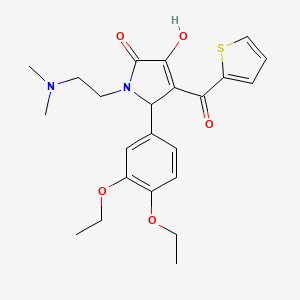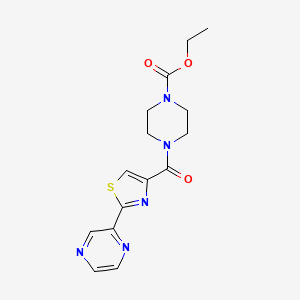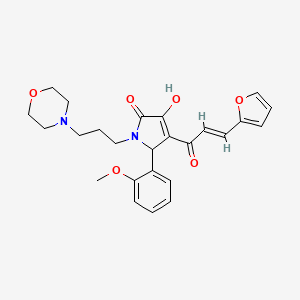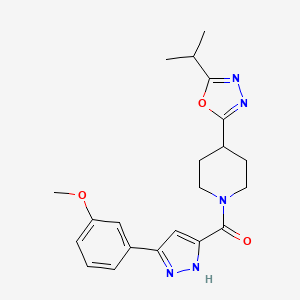![molecular formula C11H10F2N2O B2503817 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile CAS No. 2309541-42-0](/img/structure/B2503817.png)
2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives is a topic of interest in several studies. For instance, a novel protocol was used to synthesize 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile from its oxo-dihydropyridine precursor using Vilsmeier–Haack chlorination . Similarly, a three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine yielded a novel pyridine derivative with a 40% yield at room temperature . These methods demonstrate the versatility of pyridine chemistry and the potential for creating a wide array of substituted pyridines, including the target molecule "2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile".
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of pyridine derivatives. For example, the structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was determined by X-ray diffraction, revealing unique structural features and hydrogen bonding patterns . Similarly, the structure of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile was confirmed by X-ray single crystal analysis, showing significant dihedral angles between the planes of the pyridine ring and its substituents . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the target molecule and predicting its reactivity.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be influenced by their substituents. For instance, the methanolysis of pyridine-2-carbonitrile in the presence of metal salts led to the formation of complexes with O-methyl-pyridine-2-carboximidate as a ligand . This indicates that the target molecule could also undergo similar reactions, depending on the functional groups present and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are often characterized by spectroscopic methods. Infrared (IR), nuclear magnetic resonance (NMR), and electronic spectroscopy were used to study the structural features of various pyridine compounds . UV–vis absorption and fluorescence spectroscopy techniques were employed to investigate the optical properties, revealing how different substituents and solvents affect the absorption and emission spectra . These studies provide insights into the behavior of the target molecule under different conditions and can help predict its physical and chemical properties.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoline derivatives, which share a structural resemblance with the pyridine moiety in "2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile," are extensively utilized as anticorrosive materials. These compounds exhibit significant effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. Their effectiveness is attributed to the presence of polar substituents, which facilitate adsorption on metallic surfaces (Verma, Quraishi, & Ebenso, 2020).
Medicinal and Chemosensing Applications
Pyridine derivatives, including structures similar to "this compound," are prominent in medicinal chemistry due to their diverse biological activities. These activities range from antifungal, antibacterial, and anticancer properties to roles in chemosensing applications. The derivatives' ability to form complexes with various ions and neutral species makes them effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Synthesis of Complex Molecular Structures
The versatility of pyridine and its derivatives is also evident in their application in the synthesis of complex molecular structures. For instance, heterocyclic N-oxide derivatives, including those synthesized from pyridine, have shown significant functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. These compounds serve as vital intermediates in advanced chemistry and drug development investigations, underscoring their importance in organic synthesis and catalysis as well as drug applications (Li et al., 2019).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions . This suggests that the compound might interact with palladium catalysts and organoboron reagents, which are common in these reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might participate in the formation of carbon-carbon bonds . This process involves the oxidative addition of electrophilic organic groups to a palladium catalyst, followed by the transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions, it might be involved in the synthesis of complex organic compounds .
Result of Action
Given its potential role in suzuki–miyaura coupling reactions, it might contribute to the formation of new carbon-carbon bonds, thereby facilitating the synthesis of complex organic compounds .
Propiedades
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-11(13)4-9(5-11)7-16-10-3-8(6-14)1-2-15-10/h1-3,9H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWJHXZUHLOLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2503735.png)
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2503736.png)
![(Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2503738.png)
![3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2503741.png)
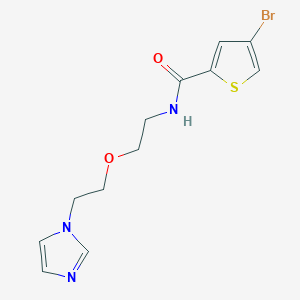

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503747.png)
![4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2503748.png)
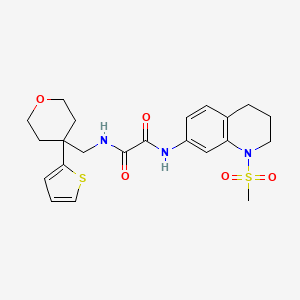
![3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2503752.png)
